Tripropylene glycol dimethacrylate Tripropylene glycol dimethacrylate
Brand Name: Vulcanchem
CAS No.: 51247-87-1
VCID: VC20523238
InChI: InChI=1S/C17H28O6/c1-11(2)16(18)22-9-14(6)20-8-13(5)21-10-15(7)23-17(19)12(3)4/h13-15H,1,3,8-10H2,2,4-7H3
SMILES:
Molecular Formula: C17H28O6
Molecular Weight: 328.4 g/mol

Tripropylene glycol dimethacrylate

CAS No.: 51247-87-1

Cat. No.: VC20523238

Molecular Formula: C17H28O6

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Tripropylene glycol dimethacrylate - 51247-87-1

Specification

CAS No. 51247-87-1
Molecular Formula C17H28O6
Molecular Weight 328.4 g/mol
IUPAC Name 2-[2-[2-(2-methylprop-2-enoyloxy)propoxy]propoxy]propyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C17H28O6/c1-11(2)16(18)22-9-14(6)20-8-13(5)21-10-15(7)23-17(19)12(3)4/h13-15H,1,3,8-10H2,2,4-7H3
Standard InChI Key OWDBMKZHFCSOOL-UHFFFAOYSA-N
Canonical SMILES CC(COC(C)COC(=O)C(=C)C)OCC(C)OC(=O)C(=C)C

Introduction

Chemical Identity and Structural Characteristics

TPGDA, systematically named (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate, is characterized by two methacrylate groups linked via a tripropylene glycol backbone. The presence of acrylate functionalities at both termini enables rapid free-radical polymerization, forming durable polymer networks. Key identifiers include:

  • CAS Number: 42978-66-5

  • EC Number: 256-032-2

  • IUPAC Name: (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate .

The molecular structure of TPGDA facilitates interactions with both hydrophilic and hydrophobic matrices, enhancing its utility in composite materials.

Physical and Chemical Properties

TPGDA exhibits distinct physical properties that govern its handling and application:

PropertyValue
Physical StateColorless to light yellow liquid
Density (20°C)1.04 g/cm³
Refractive Index (20°C)1.45
Flash Point172°C
Solubility in Water0.36 g/L at 25°C
ViscosityLow (exact value context-dependent)

These properties underscore its suitability for formulations requiring low volatility and moderate hydrophobicity .

Synthesis and Industrial Production

TPGDA is synthesized via esterification of tripropylene glycol with methacrylic acid, typically catalyzed by acid catalysts such as sulfuric acid or enzyme-based systems. Industrial production emphasizes scalability and purity, with advanced purification techniques like molecular sieves employed to achieve >90% yield. A representative synthesis involves:

  • Esterification: Reacting tripropylene glycol with excess methacrylic acid under reflux.

  • Neutralization: Removing acidic catalysts via aqueous washes.

  • Distillation: Isolating TPGDA under reduced pressure to prevent thermal degradation .

Polymerization Behavior and Crosslinking Efficacy

Radiation-induced polymerization studies reveal TPGDA’s reactivity with primary radiolytic species:

  • Rate Constants:

    • k(eaq+TPGDA)=2.9×109dm3mol1s1k(\text{e}^-_{\text{aq}} + \text{TPGDA}) = 2.9 \times 10^9 \, \text{dm}^3 \text{mol}^{-1} \text{s}^{-1}

    • k(OH+TPGDA)=1.3×109dm3mol1s1k(\text{OH}^- + \text{TPGDA}) = 1.3 \times 10^9 \, \text{dm}^3 \text{mol}^{-1} \text{s}^{-1} .

Pulse radiolysis experiments demonstrate that hydrated electrons (eaq\text{e}^-_{\text{aq}}) and hydroxyl radicals (OH\text{OH}^-) initiate polymerization by attacking the acrylate double bonds. The resulting radical anions propagate rapidly, forming crosslinked networks. In poly(vinyl alcohol) (PVA) matrices, TPGDA reduces the gelation dose (DgelD_{\text{gel}}) from 1.1 kGy to 0.2 kGy at 1% concentration, highlighting its efficiency as a crosslinker .

Regulatory and Compliance Status

TPGDA complies with global regulatory frameworks:

  • REACH: Registered under EC 1907/2006.

  • FDA: Indirect food contact approvals (21 CFR 175.105).

  • EPA: Listed on the Toxic Substances Control Act (TSCA) Inventory .

Future Research Directions

Emerging studies focus on:

  • Nanocomposites: Integrating TPGDA with nanoparticles for enhanced mechanical properties.

  • Biomedical Applications: Investigating cytotoxicity and biocompatibility for medical adhesives.

  • Green Chemistry: Developing enzyme-catalyzed synthesis routes to reduce environmental impact .

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